molecular formula C11H17N3S B1484062 (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine CAS No. 2097968-23-3

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine

Cat. No.: B1484062
CAS No.: 2097968-23-3
M. Wt: 223.34 g/mol
InChI Key: JJYTUCDOMJXVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine is a chemically sophisticated scaffold designed for advanced medicinal chemistry and pharmaceutical research. This compound features a fused thiopyrano[4,3-c]pyrazole core, a structure recognized as a privileged scaffold in drug discovery for its ability to interact with diverse biological targets . The presence of the cyclopropylmethyl group at the 2-position and a primary methanamine moiety at the 3-position provides key modifiable sites for structure-activity relationship (SAR) studies, allowing researchers to fine-tune the molecule's physicochemical properties and binding affinity . Research Applications and Value: The primary research value of this compound lies in its potential as a key intermediate or precursor in the discovery of new therapeutic agents. Pyrazole and thiopyran-containing structures are frequently investigated for their diverse biological activities. Specifically, analogs within this chemical class, such as those with carboxylic acid or carbonitrile functional groups, are utilized in the synthesis of compounds for central nervous system (CNS) targets, including as positive allosteric modulators for metabotropic glutamate receptors . The primary amine group on this particular analog offers a versatile handle for further derivatization, enabling conjugation, amide bond formation, or salt preparation to enhance solubility and bioavailability in preclinical research settings . Mechanism of Action: A specific, well-defined mechanism of action for this compound is not established and is a subject for ongoing research. The biological activity of research compounds based on this scaffold is highly dependent on the final derivatized structure and the specific biological target of interest. Researchers are encouraged to investigate its potential interactions with various enzymatic or receptor systems to elucidate its unique pharmacological profile. Note: This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

Properties

IUPAC Name

[2-(cyclopropylmethyl)-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c12-5-11-9-7-15-4-3-10(9)13-14(11)6-8-1-2-8/h8H,1-7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJYTUCDOMJXVBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C(=C3CSCCC3=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential therapeutic applications, and underlying mechanisms of action based on diverse research findings.

Structural Overview

The molecular formula of the compound is C11H13N3SC_{11}H_{13}N_3S with a molecular weight of approximately 219.31 g/mol. Its structure includes a tetrahydrothiopyrano core fused with a pyrazole moiety and a cyclopropylmethyl substituent. The presence of sulfur in the thiopyrano structure is believed to enhance interactions with biological targets.

Antimicrobial Properties

Compounds similar to this compound have demonstrated significant antimicrobial activity against various bacterial and fungal strains. Preliminary studies indicate that sulfur-containing compounds often exhibit enhanced efficacy against these pathogens.

Anticancer Activity

Research has shown that certain pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The unique structural features of this compound may contribute to its potential anticancer properties by interfering with cancer cell signaling pathways and promoting programmed cell death.

Anti-inflammatory Effects

Similar compounds have been reported to modulate inflammatory pathways effectively. This compound may exhibit anti-inflammatory effects by downregulating pro-inflammatory cytokines and influencing immune responses.

The compound's interaction with biological macromolecules is crucial for understanding its pharmacological effects. It primarily targets enzymes involved in key biochemical pathways:

  • Chk1 Kinase Inhibition : The compound has been identified as an inhibitor of the human Chk1 kinase enzyme, which plays a critical role in cell cycle regulation and DNA repair mechanisms. This inhibition can disrupt normal cellular processes and may lead to therapeutic effects in cancer treatment.

Research Findings and Case Studies

StudyFindings
Antimicrobial Activity Demonstrated efficacy against specific bacterial strains; further studies needed for broader spectrum analysis.
Anticancer Potential Induced apoptosis in cultured cancer cells; ongoing studies to elucidate precise mechanisms.
Anti-inflammatory Effects Modulated cytokine production in vitro; animal model studies required for validation.

Temporal and Dosage Effects

In laboratory settings, the effects of this compound vary over time and dosage:

  • Stability : The compound maintains biological activity over extended periods.
  • Dosage Variability : Lower doses exhibit therapeutic effects such as anti-inflammatory and anticancer activities, while higher doses may lead to different cellular responses .

Comparison with Similar Compounds

Structural Analogs in the Thiopyrano-Pyrazole Family

Compound Substituents Molecular Formula Key Features Biological Implications
Target Compound Cyclopropylmethyl at C2, -CH₂NH₂ at C3 C₁₁H₁₆N₂OS High lipophilicity (thiopyran), steric bulk (cyclopropyl), primary amine Potential CNS activity due to amine-mediated receptor interactions and blood-brain barrier penetration
3a,4,6,7-Tetrahydro-3-phenyl-7-(phenylmethylene)thiopyrano[4,3-c]pyrazole-2(3H)-ethanamine Phenyl at C3, phenylmethylene at C7, -CH₂CH₂NH₂ at C2 C₂₃H₂₁N₂S Extended amine chain (-CH₂CH₂NH₂), aromatic substituents Enhanced receptor binding via aromatic stacking; possible longer metabolic half-life
2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine Propargyl (prop-2-yn-1-yl) at C2, -CH₂NH₂ at C3 C₁₀H₁₃N₃S Terminal alkyne group, smaller substituent Increased reactivity (alkyne); potential for click chemistry modifications

Analogs in Other Pyrazole-Based Systems

Compound Core Structure Substituents Molecular Formula Key Features
(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanamine Pyrrolo[1,2-b]pyrazole -CH₂NH₂ at C3 C₇H₁₁N₃ Lack of sulfur atom; reduced lipophilicity
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) Pyrazole-thiophene hybrid Cyano, diamino-thiophene, ketone C₁₀H₁₀N₆OS Polar functional groups (cyano, ketone); potential for hydrogen bonding

Key Research Findings

Pharmacological Potential

  • The primary amine in the target compound is a critical pharmacophore for receptor binding, as seen in CNS-targeting agents.
  • Phenyl-substituted analogs () may exhibit stronger aromatic interactions but face higher metabolic clearance due to bulkier substituents .
  • Propargyl-substituted analogs () offer modularity for bioconjugation but may suffer from instability due to alkyne reactivity .

Physicochemical Properties

  • The thiopyran ring in the target compound enhances lipophilicity (logP ~2.5 estimated), favoring membrane permeability.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound can be approached by analogy to related tetrahydrothiopyrano-pyrazole derivatives, where the key steps involve:

  • Construction of the fused thiopyrano[4,3-c]pyrazole core via cyclization reactions.
  • Introduction of the cyclopropylmethyl substituent at the 2-position.
  • Installation of the methanamine group at the 3-position of the pyrazole ring.

This approach is supported by literature on similar compounds such as (2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol, where cyclization of appropriate precursors under controlled conditions affords the fused heterocycle.

Cyclization of Precursors

The fused thiopyrano-pyrazole ring system is typically synthesized by intramolecular cyclization of precursors containing both pyrazole and thiopyran moieties. For example, the reaction of a pyrazole aldehyde derivative with sulfur-containing nucleophiles under basic or acidic conditions can promote ring closure to form the thiopyrano ring fused to the pyrazole core.

Installation of the Methanamine Group

The methanamine (-CH2NH2) substituent at position 3 is commonly introduced via:

  • Reduction of a corresponding nitrile or amide precursor.
  • Reductive amination of an aldehyde intermediate at the 3-position.
  • Alternatively, nucleophilic substitution of a leaving group (e.g., halogen) at the 3-position with ammonia or a primary amine source.

This step often requires careful control of reaction conditions to avoid over-reduction or side reactions.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Cyclization Base or acid catalyst, solvent (e.g., dichloromethane) Promotes ring closure of precursor
Alkylation (cyclopropylmethyl introduction) Cyclopropylmethyl bromide/chloride, base (e.g., K2CO3) Nucleophilic substitution at C-2
Methanamine introduction Reductive amination (NaBH3CN, NH3), or reduction (LiAlH4) Converts aldehyde/nitrile to amine

Research Findings and Optimization

  • The cyclization step is sensitive to reaction temperature and solvent choice; dichloromethane with potassium carbonate base has been effective for related compounds.
  • Alkylation with cyclopropylmethyl halides requires mild bases to avoid ring opening of the cyclopropyl group.
  • Reductive amination for methanamine installation is optimized by controlling pH and stoichiometry of reducing agent to maximize yield and purity.

Comparative Analysis with Related Compounds

Compound Substituent at Position 2 Functional Group at Position 3 Molecular Weight (g/mol) Preparation Notes
(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanol Methyl Hydroxymethyl (-CH2OH) 184.26 Cyclization + methylation + hydroxymethylation
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine Cyclopropylmethyl Methanamine (-CH2NH2) ~224 (estimated) Alkylation with cyclopropylmethyl halide + reductive amination

Summary Table of Preparation Steps

Step Number Description Key Reagents/Conditions Outcome
1 Cyclization of precursor Base/acid catalyst, solvent Formation of fused thiopyrano-pyrazole core
2 Alkylation at position 2 Cyclopropylmethyl halide, mild base Introduction of cyclopropylmethyl substituent
3 Introduction of methanamine group Reductive amination or reduction Formation of methanamine functional group at position 3

Q & A

Q. Table 1: Key Synthesis Parameters

StepConditionsYield (%)Melting Point (°C)Reference
CyclocondensationMethanol, reflux (4–5 hours)70–8083–85
Salt formationAcetonitrile + ether85–90127–129

Basic: What analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Answer:

  • Melting point analysis : Used to verify crystallinity and purity (e.g., 83–85°C for the free base; 127–129°C for the 5,5-dioxide derivative) .
  • NMR spectroscopy : 1H/13C NMR confirms cyclopropylmethyl and thiopyrano-pyrazole ring substitution patterns.
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., 224.32 g/mol for the methanamine derivative) .
  • Chromatography : HPLC with UV detection monitors impurities (<5%) .

Advanced: How can researchers resolve contradictions in synthetic yields or byproduct formation across studies?

Answer: Contradictions often arise from:

  • Oxidation states : Sulfur oxidation (e.g., 5-oxide vs. 5,5-dioxide derivatives) alters reactivity and crystallization behavior .
  • Hydrazine substituents : Using (2-hydroxyethyl)hydrazine instead of 3-dimethylaminopropylhydrazine modifies ring substitution, requiring adjusted stoichiometry .
    Methodology :
    • Conduct controlled oxidation experiments (e.g., H2O2 titration) to isolate intermediates.
    • Use TLC or in-situ IR to monitor reaction progress and identify byproducts.

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

  • Core modifications : Compare bioactivity of thiopyrano[4,3-c]pyrazole derivatives with pyrano[4,3-c]pyrazole analogs to assess sulfur’s role .
  • Substituent variation : Replace cyclopropylmethyl with benzyl or trifluoromethyl groups to evaluate steric/electronic effects .
    Table 2: SAR Observations
SubstituentBiological Activity TrendReference
CyclopropylmethylEnhanced metabolic stability
PhenylmethyleneIncreased receptor binding affinity

Advanced: How to design experiments to evaluate this compound’s stability under physiological conditions?

Answer:

  • pH-dependent stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; analyze degradation via LC-MS .
  • Oxidative stress testing : Expose to H2O2 or liver microsomes to simulate metabolic pathways .
  • Light sensitivity : Monitor photodegradation under UV/visible light using spectrophotometry .

Advanced: What computational methods predict interactions between this compound and biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina to model binding to receptors (e.g., GPCRs or kinases) .
  • MD simulations : Simulate ligand-protein dynamics (≥100 ns) to assess binding stability .
  • QSAR models : Corolate substituent descriptors (e.g., logP, polar surface area) with activity data .

Advanced: How can researchers optimize enantiomeric purity for chiral derivatives?

Answer:

  • Chiral chromatography : Use amylose- or cellulose-based columns to resolve enantiomers .
  • Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) during cyclocondensation .
  • Circular dichroism (CD) : Validate enantiopurity by comparing experimental and simulated CD spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-(Cyclopropylmethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.